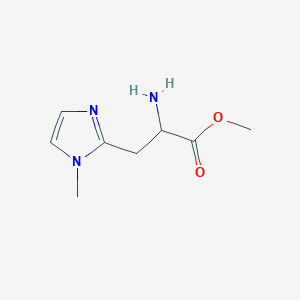
methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate typically involves the reaction of 2-hydroxyimidazole with methanol to form 2-hydroxymethylimidazole. This intermediate is then reacted with nitric acid to produce 1-methyl-5-nitro-2-hydroxymethylimidazole . The final step involves the reduction of the nitro group to an amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst and sodium borohydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate involves its interaction with specific molecular targets. The compound’s imidazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazol-2-yl derivatives: These compounds share the imidazole ring structure and have similar chemical properties.
2-Amino-3-(1H-imidazol-2-yl)propanoate derivatives: These compounds have similar amino acid-like structures and biological activities.
Uniqueness
Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 2-amino-3-(1-methylimidazol-2-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-11-4-3-10-7(11)5-6(9)8(12)13-2/h3-4,6H,5,9H2,1-2H3 |
InChI Key |
QTIZRTIXDIPFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















